molecular formula C7H9ClN2O3 B2970979 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride CAS No. 2287287-95-8

3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride

Cat. No.: B2970979
CAS No.: 2287287-95-8
M. Wt: 204.61
InChI Key: YFPBLHRMYCCMFN-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features an azetidine ring, which is a four-membered nitrogen-containing ring, and an oxazole ring, a five-membered ring containing both nitrogen and oxygen atoms

Synthetic Routes and Reaction Conditions:

  • Aza-Michael Addition: One common synthetic route involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. This reaction typically requires a base catalyst and is performed under mild conditions.

  • Strain-Driven Synthesis: Another method exploits the strain-driven character of azetidines, which are four-membered heterocycles. The ring strain in azetidines makes them reactive, and they can be synthesized through various organic reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, involving various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles like ammonia (NH3), amines, or halides

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols

  • Reduction: Amines or alcohols

  • Substitution: Substituted azetidines or oxazoles

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity and structural features make it valuable for creating diverse chemical libraries.

Biology: In biological research, 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride is used to study enzyme inhibitors and receptor ligands. It can serve as a probe to understand biological processes and pathways.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context of its application and the specific biological system it is interacting with.

Comparison with Similar Compounds

  • Azetidin-3-ylmethanol: A related compound with a similar azetidine ring structure.

  • Benzyl azetidin-3-ylcarbamate: Another azetidine derivative with a benzyl group attached.

  • 3-(Azetidin-3-yl)-1,2-oxazole-4-carboxylic acid: A closely related oxazole derivative with a different position of the carboxylic acid group.

Uniqueness: Compared to these similar compounds, 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride has a unique combination of structural features that contribute to its distinct reactivity and potential applications. Its specific arrangement of atoms and functional groups allows for unique interactions and biological activities.

Properties

IUPAC Name

3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c10-7(11)6-1-5(9-12-6)4-2-8-3-4;/h1,4,8H,2-3H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBLHRMYCCMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NOC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287287-95-8
Record name 3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
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